

# 3-ethenyl-1-methylpyrrolidin-3-ol literature review and background

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Compound of Interest

Compound Name: 3-ethenyl-1-methylpyrrolidin-3-ol

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## An In-depth Technical Guide to 1-Methyl-3pyrrolidinol

Disclaimer: A comprehensive literature search for "**3-ethenyl-1-methylpyrrolidin-3-ol**" did not yield any specific information on its synthesis, properties, or biological activity. This document provides a detailed review of the closely related and structurally similar compound, **1-methyl-3-pyrrolidinol**, for which a significant body of literature is available. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction to 1-Methyl-3-pyrrolidinol

1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)-(-)-1-methyl-3-pyrrolidinol and (S)-(+)-1-methyl-3-pyrrolidinol. This compound serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its utility is particularly noted in the preparation of novel anticholinergic drugs.[2] The pyrrolidinol scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[3]

## Quantitative Data Chemical and Physical Properties



The chemical and physical properties of 1-methyl-3-pyrrolidinol and its enantiomers are summarized in the table below.

Property	Racemic 1- Methyl-3- pyrrolidinol	(R)-(-)-1- Methyl-3- pyrrolidinol	(S)-(+)-1- Methyl-3- pyrrolidinol	Reference(s)
CAS Number	13220-33-2	104641-60-3	104641-59-0	[4][5][6]
Molecular Formula	C5H11NO	C5H11NO	C5H11NO	[4][5][6]
Molecular Weight	101.15 g/mol	101.15 g/mol	101.15 g/mol	[4][5][6]
Appearance	Clear colorless to pale yellow liquid	Colorless to light orange to yellow liquid	-	[2][7]
Boiling Point	50-52 °C @ 1 mmHg	50-52 °C @ 1 mmHg	181-182 °C	[2][8][9]
Density	0.921 g/mL at 25 °C	0.921 g/mL at 25 °C	0.993 g/mL at 25 °C	[2][8][9]
Refractive Index (n <sup>20</sup> /D)	1.464	1.464	1.466	[2][8][9]
Optical Activity $([\alpha]^{20}/D)$	-	-7° (c=1% in chloroform)	+6° (c=1 in chloroform)	[9][10]
Flash Point	70 °C (159 °F)	70 °C (158 °F)	88.9 °C (192 °F)	[8][9][10]
Purity	≥95%	≥98%	95%	[1][9]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of 1-methyl-3-pyrrolidinol.



Spectrum Type	Data Availability	Reference(s)
¹H NMR	Available	[10]
<sup>13</sup> C NMR	Available	[10]
Mass Spectrum (EI)	Available	[1]
FTIR	Available	[5]

# Experimental Protocols: Synthesis of 1-Methyl-3-pyrrolidinol

Several synthetic routes for the preparation of 1-methyl-3-pyrrolidinol have been reported. The following sections detail the experimental protocols for some of the key methods.

## Method 1: Synthesis from 1,4-Dichloro-2-butanol and Methylamine

This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[2][11]

#### Protocol:

- A 40 wt% aqueous solution of methylamine (250 g) is charged into a 500 mL four-necked flask and cooled to 10 °C in an ice-water bath.[8]
- While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature below 15 °C. The addition takes approximately 15 minutes.[8]
- The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to  $1.0 \pm 0.1$  MPa.[8]
- The mixture is heated to 120 °C and stirred for about 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the disappearance of the starting material.[8]
- After the reaction is complete, the mixture is cooled to room temperature.[11]



- Sodium hydroxide (110 g) is added in batches, which leads to the release of a large amount
  of methylamine gas. The temperature is controlled to stay below 50 °C. A significant amount
  of white solid precipitates.[8]
- The mixture is stirred for 1 hour and then filtered.[11]
- The filtrate is allowed to separate into layers. The upper organic phase is treated with ethanol (100 mL) and anhydrous magnesium sulfate (18 g) and stirred for 2-3 hours.[11]
- The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.[11]
- The crude product is purified by vacuum distillation to obtain colorless and transparent 1methyl-3-pyrrolidinol.[11]

Yield: 64.8% Purity: 99.3% (HPLC)[11]



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Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.

## Method 2: Synthesis from Malic Acid and Methylamine

This is a multi-step synthesis that starts from malic acid and involves a ring-closure reaction followed by reduction.[8]

Protocol:

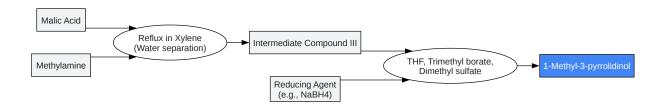
Step 1: Synthesis of the Intermediate Compound III



- Malic acid (compound I) and a 40% aqueous solution of methylamine (compound II) are added to a suitable solvent such as chlorobenzene or xylene in a reaction vessel.[8]
- The mixture is stirred at 15 °C for 30 minutes.[8]
- The reaction is then heated to reflux, and a water separation reaction is carried out for 10-14 hours.[8]
- After cooling, the solvent is removed by concentration, and a second solvent is added for recrystallization to obtain the intermediate compound III.[8]

#### Step 2: Reduction to 1-Methyl-3-pyrrolidinol

- A reducing agent (e.g., sodium borohydride, potassium borohydride) and tetrahydrofuran are added to a reaction vessel under an inert atmosphere and cooled.[8]
- Dimethyl sulfate is added dropwise, followed by a heat preservation reaction.[8]
- A mixed solution of the intermediate compound III, trimethyl borate, and tetrahydrofuran is then added dropwise.[8]
- The reaction is carried out with temperature control to yield 1-methyl-3-pyrrolidinol.[8]



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Caption: Multi-step synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid.

### Method 3: Reductive Amination of (3R)-pyrrolidin-3-ol



This method is an example of reductive amination to introduce the N-methyl group.[3]

#### Protocol:

- (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed in a reaction vessel.[3]
- The mixture is reacted at 20 °C for 6.1 hours under a hydrogen pressure of 0.4 to 0.5 MPa. The disappearance of the starting material is confirmed by gas chromatography.[3]
- To the reaction solution, a secondary amine such as diethylamine (2.5 g) is added.[3][7]
- The mixture is further reacted at 20 °C for 3.5 hours under a hydrogen pressure of 0.4 to 0.5 MPa.[3][7]
- After the reaction is complete, the platinum on carbon catalyst is removed by filtration and washed with methanol.[7]
- The filtrate and washings are concentrated. Toluene is added to the concentrate, and the mixture is concentrated again to give an oil.[7]
- The oil is purified by distillation to give (3R)-1-methylpyrrolidin-3-ol.[7]

Yield: 93% Purity: 99.5%[12]





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Caption: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination.

## **Biological Activity and Applications**

The primary application of 1-methyl-3-pyrrolidinol is as a versatile synthetic intermediate in the pharmaceutical industry.[9] It is a key component in the synthesis of various biologically active molecules. For instance, it is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs which act as DNA methyltransferase inhibitors.[10] It is also a reactant for the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and for the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.[10] Researchers utilize this compound to enhance the efficacy and safety profiles of therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1]

### Conclusion

While no direct literature is available for "3-ethenyl-1-methylpyrrolidin-3-ol," the related compound, 1-methyl-3-pyrrolidinol, is a well-characterized and synthetically important molecule. This guide has provided a summary of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis. Its role as a key intermediate in the development of various therapeutic agents highlights its significance in medicinal chemistry and drug discovery. The provided synthetic workflows and quantitative data offer a valuable resource for researchers working with this class of compounds.

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